molecular formula C14H11N3O2 B13870678 methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate

methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate

Cat. No.: B13870678
M. Wt: 253.26 g/mol
InChI Key: RGNPZGMDQFSNCZ-UHFFFAOYSA-N
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Description

Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties . The structure of this compound includes a benzimidazole core, which is a well-established pharmacophore in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .

Mechanism of Action

The mechanism of action of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)9-4-5-11-12(7-9)17-13(16-11)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)

InChI Key

RGNPZGMDQFSNCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

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